N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide

Description

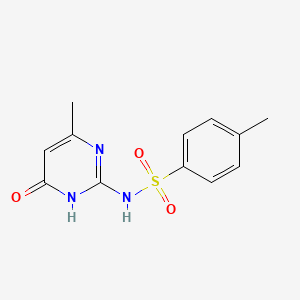

N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a hydroxyl (4-position) and methyl (6-position) group, coupled to a 4-methylbenzenesulfonamide moiety.

Properties

Molecular Formula |

C12H13N3O3S |

|---|---|

Molecular Weight |

279.32 g/mol |

IUPAC Name |

4-methyl-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H13N3O3S/c1-8-3-5-10(6-4-8)19(17,18)15-12-13-9(2)7-11(16)14-12/h3-7H,1-2H3,(H2,13,14,15,16) |

InChI Key |

BZVFYKVEXDHJOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=O)N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide typically involves the reaction of 4-hydroxy-6-methylpyrimidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amino derivative

Substitution: Formation of various substituted sulfonamides

Scientific Research Applications

N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to compete with these substrates for binding to the enzyme. This competitive inhibition can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Pyrimidine-sulfonamide derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Key Research Findings

- Antimicrobial Activity: ’s compound demonstrated antimicrobial activity, likely due to the electron-withdrawing chloro and bulky dimethylphenyl groups enhancing target binding . ’s dihydropyrimidine derivative showed antibacterial effects against E. coli, P. aeruginosa, S. aureus, and B. subtilis when complexed with silver, suggesting synergistic metal interactions .

- Synthetic Strategies : One-pot synthesis () offers efficiency for dihydropyrimidine derivatives, while ’s multi-step approach enables precise functionalization of the pyrimidine core .

Comparison with Non-Pyrimidine Sulfonamides

- Indazole Derivatives : N-(Indazol-yl)-benzenesulfonamides () exhibited antiproliferative activity (IC50: 4.21–18.6 mM) against cancer cell lines, highlighting the role of heterocycle choice (indazole vs. pyrimidine) in modulating biological targets .

Discussion and Implications

However, the absence of direct activity data necessitates further studies to validate its efficacy. Structural comparisons suggest that:

Biological Activity

N-(4-Hydroxy-6-methyl-pyrimidin-2-YL)-4-methyl-benzenesulfonamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties. The findings are supported by data tables, case studies, and relevant research studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique molecular structure, which contributes to its biological activity. The chemical formula is , and it features a pyrimidine ring substituted with a hydroxyl group and a sulfonamide moiety.

| Property | Value |

|---|---|

| Molecular Weight | 253.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various derivatives of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 15 |

| MCF7 (Breast adenocarcinoma) | 20 |

| HT29 (Colon adenocarcinoma) | 25 |

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways, including Janus kinases (JAK1 and JAK2) . Additionally, it may activate apoptotic pathways through caspase activation .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 3: Inhibition of Cytokines

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 89 |

| TNF-α | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.